

Toxicological Profile of Allyl (3-methylbutoxy)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Allyl (3-methylbutoxy)acetate*

Cat. No.: *B1266693*

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Allyl (3-methylbutoxy)acetate, a fragrance ingredient with a fruity, green odor, presents a multifaceted toxicological profile. This guide provides a comprehensive overview of its known toxicological endpoints, drawing from available experimental data and read-across approaches from structurally similar allyl esters. The primary mechanism of systemic toxicity is understood to be hydrolysis to allyl alcohol and subsequent metabolism to the highly reactive aldehyde, acrolein. This metabolite is implicated in a range of cellular effects, including interactions with critical signaling pathways. While data suggests a low potential for skin sensitization and no genotoxic concern *in vitro*, acute toxicity via oral and inhalation routes is notable. Data on long-term effects such as carcinogenicity and reproductive toxicity for **Allyl (3-methylbutoxy)acetate** are limited, necessitating a cautious approach to risk assessment based on data from related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.

Property	Value	Reference
CAS Number	67634-00-8	N/A
Molecular Formula	C ₁₀ H ₁₈ O ₃	N/A
Molecular Weight	186.25 g/mol	N/A
Appearance	Colorless liquid	[1]
Boiling Point	216 °C	[1]
Flash Point	94 °C	[1]
Density	0.94 g/mL	[1]
Vapor Pressure	0.037 mmHg @ 25°C	[1]
Log P (Octanol/Water Partition Coefficient)	2.72	[1]
Water Solubility	Insoluble	N/A

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Direct toxicokinetic studies on **Allyl (3-methylbutoxy)acetate** are not readily available in the public domain. However, based on the well-established metabolism of other allyl esters, a metabolic pathway can be reliably inferred.

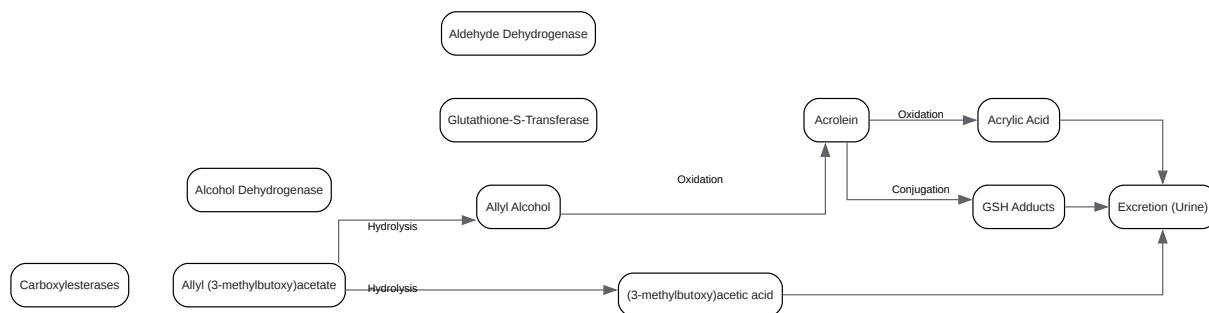
Absorption: Due to its moderate lipophilicity (Log P of 2.72) and relatively low molecular weight, **Allyl (3-methylbutoxy)acetate** is expected to be absorbed following oral, dermal, and inhalation exposure.

Distribution: Following absorption, the compound is likely to be distributed systemically.

Metabolism: The primary metabolic pathway for allyl esters involves rapid hydrolysis by carboxylesterases, which are abundant in the liver and other tissues, to yield allyl alcohol and

(3-methylbutoxy)acetic acid. Allyl alcohol is then further metabolized by alcohol dehydrogenase to acrolein, a highly reactive and toxic α,β -unsaturated aldehyde. Acrolein can be detoxified by conjugation with glutathione (GSH) or further oxidized to acrylic acid.

Excretion: The metabolites are anticipated to be primarily excreted in the urine.



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Figure 1. Proposed metabolic pathway of **Allyl (3-methylbutoxy)acetate**.

Acute Toxicity

Allyl (3-methylbutoxy)acetate exhibits moderate acute toxicity via the oral route and is considered fatal if inhaled, according to safety data sheet classifications.

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	500 mg/kg bw	Harmful if swallowed	[2]
LC ₅₀	Rat	Inhalation	0.43 mg/L (4 hours)	Fatal if inhaled	[2]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg bw	Not classified	[2]

Clinical signs observed in rats following acute inhalation exposure included nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and piloerection.[\[2\]](#)

Irritation and Sensitization

Skin Irritation

Available data suggests that **Allyl (3-methylbutoxy)acetate** is not a strong skin irritant.[\[2\]](#)

Eye Irritation

Quantitative Structure-Activity Relationship (QSAR) modeling predicts that **Allyl (3-methylbutoxy)acetate** is not an eye irritant.[\[2\]](#)

Skin Sensitization

QSAR modeling predicted that **Allyl (3-methylbutoxy)acetate** was not a skin sensitizer.[\[2\]](#) Read-across data from other allyl esters also suggests a low potential for skin sensitization under current use levels.[\[3\]](#)

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in Wistar rats was conducted according to OECD Guideline 407.

Study Duration	Species	Route	Doses	NOAEL	Observations	Reference
28 days	Wistar Rat	Oral	0, 25, 50, 100 mg/kg bw/day	100 mg/kg bw/day	No mortalities, clinical signs of toxicity, or significant changes in body weight, hematological, or biochemical parameters were observed.	[1]

The primary target organ for the toxicity of allyl esters, in general, is the liver, which is consistent with the metabolism to the hepatotoxicant acrolein.[\[2\]](#) However, in the 28-day study with **Allyl (3-methylbutoxy)acetate**, no adverse effects were observed up to the highest dose tested.[\[1\]](#)

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted on **Allyl (3-methylbutoxy)acetate**.

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i> & <i>E. coli</i>	With and without S9	Inconsistent results; one study showed mutagenicity, while two others were negative.	[3]
Mammalian Cell Gene Mutation Assay (HPRT)	Chinese Hamster Ovary (CHO) cells	With and without S9	Non-mutagenic	[3]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without S9	Non-clastogenic	[3]

While one Ames test showed a mutagenic response, subsequent, more comprehensive in vitro mammalian cell assays (HPRT and micronucleus) were negative.[3] Based on the weight of evidence from these studies, **Allyl (3-methylbutoxy)acetate** is not considered to pose a significant genotoxic concern.[3]

Carcinogenicity

No long-term carcinogenicity bioassays on **Allyl (3-methylbutoxy)acetate** have been identified. A safety data sheet states that it "shall not be classified as carcinogenic".[4] However, this is not based on direct experimental evidence for this specific substance.

Data on structurally related allyl compounds are available. For instance, allyl isovalerate was shown to be a carcinogen in male rats and female mice in a National Toxicology Program (NTP) bioassay. The mechanism is thought to be related to its metabolism to allyl alcohol and acrolein. Given the structural similarity and shared metabolic pathway, a carcinogenic potential for **Allyl (3-methylbutoxy)acetate** cannot be entirely ruled out without further investigation.

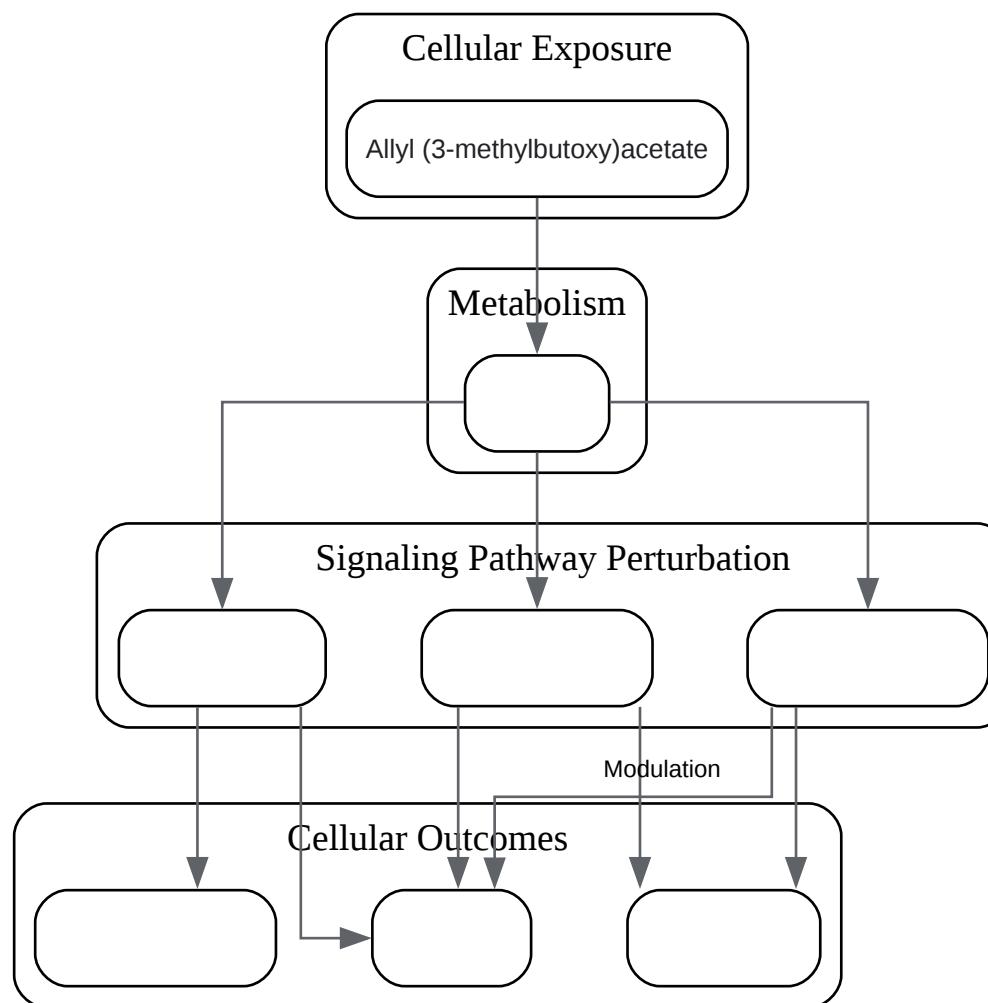
Reproductive and Developmental Toxicity

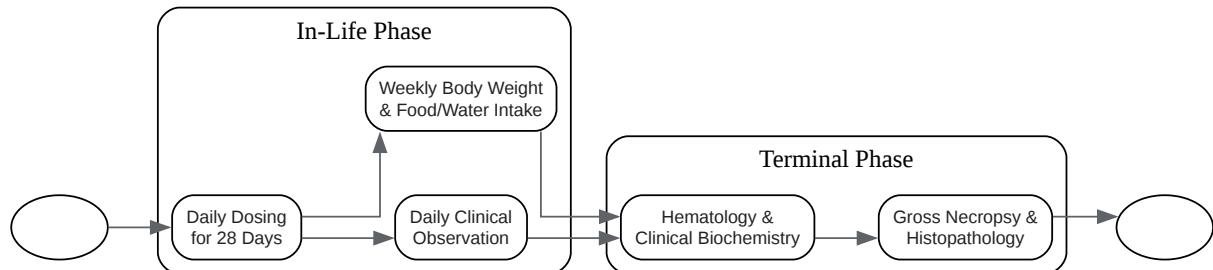
Specific reproductive and developmental toxicity studies on **Allyl (3-methylbutoxy)acetate** are not available. Information is derived from read-across to other allyl esters. A combined repeated dose/reproduction and developmental toxicity screening test (OECD TG 422) on a related compound, allyl phenoxyacetate, did not show adverse effects on reproductive organs or parameters.^[2] Another read-across analog, allyl heptanoate, provided a calculated Margin of Exposure (MOE) > 100 for the reproductive toxicity endpoint, suggesting no immediate concern at current exposure levels.^[3] However, the absence of direct data for **Allyl (3-methylbutoxy)acetate** represents a significant data gap.

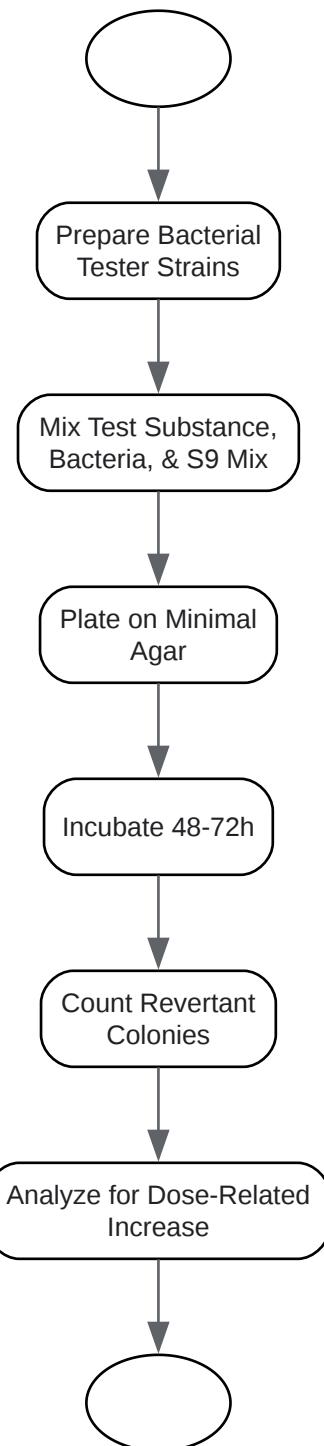
Mechanism of Toxicity and Signaling Pathways

The toxicity of **Allyl (3-methylbutoxy)acetate** is intrinsically linked to its metabolism to acrolein. Acrolein is a highly reactive electrophile that can adduct to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and toxicity. Acrolein has been shown to modulate several critical signaling pathways:

- p53 Signaling Pathway: Acrolein can activate the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis. This activation can trigger cell cycle arrest or programmed cell death in response to cellular stress and damage.
- NF-κB Signaling Pathway: Acrolein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, immunity, and cell survival. Inhibition of NF-κB can lead to immunosuppression and may contribute to apoptosis.
- MAPK Signaling Pathway: Acrolein can activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular processes, such as proliferation, differentiation, inflammation, and apoptosis. The sustained or aberrant activation of these pathways can contribute to cellular damage.







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- To cite this document: BenchChem. [Toxicological Profile of Allyl (3-methylbutoxy)acetate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266693#toxicological-profile-of-allyl-3-methylbutoxy-acetate>]

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